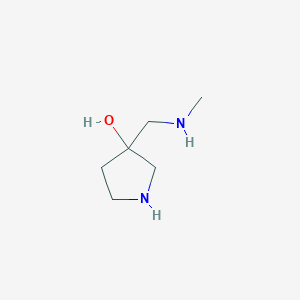

3-((Methylamino)methyl)pyrrolidin-3-ol

説明

特性

IUPAC Name |

3-(methylaminomethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6(9)2-3-8-5-6/h7-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUDCKYXBMHOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of 1,2,4-Trisubstituted Butanes with Amines

Core Methodology

The foundational approach involves reacting 1,2,4-trisubstituted butanes (e.g., 1,2,4-tribromobutane or 1,2,4-tris(methanesulfonoxy)butane) with primary amines such as methylamine. This method, detailed in patent EP0218249B1, enables the formation of the pyrrolidine ring while introducing substituents at strategic positions.

Reaction Mechanism

The trisubstituted butane undergoes nucleophilic substitution with excess methylamine (20–80 molar equivalents) at 40–150°C. Cyclization occurs via sequential displacement of leaving groups (e.g., bromine, mesyloxy), yielding N,N'-dimethyl-3-aminopyrrolidine as an intermediate. For instance:

$$

\text{1,2,4-Tribromobutane} + \text{CH}3\text{NH}2 \rightarrow \text{N,N'-Dimethyl-3-aminopyrrolidine} + \text{HBr}

$$

Functionalization to Introduce Hydroxyl Groups

To incorporate the C3 hydroxyl group, post-cyclization oxidation or hydrolysis is required. One approach involves substituting a bromine atom at C3 with a hydroxyl group via alkaline hydrolysis (e.g., NaOH/H₂O). Alternatively, catalytic hydrogenation of intermediates containing benzyl-protected hydroxyl groups achieves deprotection, as demonstrated in the synthesis of 3-aminopyrrolidine derivatives.

Example Protocol

- Cyclization : 1,2,4-Tris(methanesulfonoxy)butane (170.2 g) reacts with 40% aqueous methylamine (863 mL) at 84–94°C for 2.5 hours, yielding N,N'-dimethyl-3-aminopyrrolidine (46.9% yield).

- Hydroxylation : The intermediate undergoes bromine substitution with aqueous NaOH, followed by acid workup to isolate 3-((methylamino)methyl)pyrrolidin-3-ol.

Stereoselective Synthesis from Pyroglutamic Acid Derivatives

Starting Material and Initial Modifications

L-Pyroglutamic acid, a cyclic γ-lactam, serves as a chiral precursor for stereocontrolled synthesis. As reported in The Journal of Organic Chemistry, pyroglutamic acid is converted to 5-oxoproline derivatives, which are functionalized to introduce methylaminomethyl and hydroxyl groups.

Key Steps

- Lactam Formation : Pyroglutamic acid is acetylated to form 1-benzoyl-5-(methoxycarbonyl)pyrrolidin-2-one.

- Cyanomethylidene Introduction : Reaction with cyanomethylating agents (e.g., DMF-DMA) yields (5S)-1-benzoyl-3-[(E)-cyanomethylidene]-5-(methoxycarbonyl)pyrrolidin-2-one.

- Reductive Amination : Catalytic hydrogenation reduces the cyanomethylidene group to a methylaminomethyl moiety, while hydrolysis of the ester generates the C3 hydroxyl group.

Stereochemical Outcomes

This route achieves high enantiomeric excess (38–85% de) by leveraging chiral auxiliaries and asymmetric hydrogenation conditions. For example, cycloaddition with nitrile oxides produces spirocyclic intermediates that are subsequently reduced to the target compound with retained stereochemistry.

Catalytic Hydrogenation of N,N'-Disubstituted Intermediates

Hydrogenation as a Deprotection Strategy

N,N'-Disubstituted 3-aminopyrrolidines (e.g., N,N'-dibenzyl or N,N'-diethyl derivatives) are synthesized via cyclization and then subjected to catalytic hydrogenation to remove protecting groups. This method, highlighted in EP0218249B1, is scalable and compatible with industrial production.

Case Study

- Substrate : N,N'-Bis(1-phenylethyl)-3-aminopyrrolidine (73.6 g) is hydrogenated over 5% Pd/C in methanol at 120°C under 18 kg/cm² H₂ pressure for 20 hours.

- Outcome : The benzyl groups are cleaved, yielding 3-aminopyrrolidine, which is further functionalized to introduce the hydroxyl group via oxidation.

Functional Group Interconversion Strategies

Oxidation-Reduction Sequences

A ketone intermediate at C3 is pivotal for introducing hydroxyl and methylaminomethyl groups. For example:

- Ketone Formation : 3-Ketopyrrolidine is synthesized via oxidation of pyrrolidin-3-ol precursors.

- Grignard Addition : Methylaminomethyl magnesium bromide reacts with the ketone, forming a tertiary alcohol:

$$

\text{3-Ketopyrrolidine} + \text{CH}2\text{NHCH}3\text{MgBr} \rightarrow \text{this compound}

$$

Hydroxylation via Epoxide Intermediates

Epoxidation of pyrrolidine derivatives followed by ring-opening with methylamine introduces both substituents at C3. For instance:

$$

\text{Pyrrolidine epoxide} + \text{CH}3\text{NH}2 \rightarrow \text{this compound}

$$

Industrial-Scale Production and Optimization

化学反応の分析

Types of Reactions

3-((Methylamino)methyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a secondary or tertiary amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学的研究の応用

3-((Methylamino)methyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-((Methylamino)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aryl Substituents

5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS 13657-17-5)

- Structure : Aryl-substituted pyrrolidine with a methoxyphenyl group at the 5-position and a hydroxyl group at the 3-position.

- Activity : Aryl groups are often associated with enhanced receptor binding affinity, as seen in antiviral oxadiazole-pyrrolidine hybrids .

3-(3-Bromobenzyl)pyrrolidin-3-ol (CAS 1340533-86-9)

- Structure : Features a bromobenzyl substituent, introducing halogen-mediated electronic effects.

- Key Differences: The bromine atom may facilitate halogen bonding with biological targets, a property absent in the target compound.

1-Heteroaryl-2-Alkoxy Pyrrolidines (e.g., Compounds 1a and 1b)

- Structure : Oxadiazole-linked pyrrolidines with phenylethyl and pyridyl groups.

- Key Differences: The oxadiazole ring introduces aromaticity and hydrogen-bonding acceptors, which are absent in the target compound. Stereochemistry (3R vs.

Pyridine and Pyrimidine Derivatives

3-(Aminomethyl)pyridine (CAS 3731-52-0)

- Structure: Pyridine ring with an aminomethyl substituent.

- Key Differences : The aromatic pyridine ring increases planarity and basicity compared to the saturated pyrrolidine in the target compound. This may enhance interactions with metal ions or acidic residues in enzymes .

ZD7288 (4-(N-ethyl-N-phenyl-amino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride)

- Structure: Pyrimidinium chloride with methylamino and arylalkylamine groups.

- Key Differences : The positively charged pyrimidinium core and ethyl-phenyl substituents make ZD7288 a potent ion channel blocker. The target compound’s neutral pyrrolidine and smaller substituents likely result in distinct target selectivity .

Hydroxyl- and Amino-Substituted Heterocycles

(2-Aminopyridin-4-yl)-methanol

- Structure: Pyridine derivative with amino and hydroxyl groups at the 2- and 4-positions.

- Key Differences: The juxtaposition of polar groups on an aromatic ring may favor interactions with polar binding pockets, unlike the target compound’s aliphatic hydroxyl and methylamino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。